molecular formula C11H10O2S B13353786 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde

4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde

Cat. No.: B13353786
M. Wt: 206.26 g/mol
InChI Key: FEVJAIDEEAGWTD-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position on the benzo[b]thiophene ring. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-methylthiophene with appropriate aldehyde precursors under acidic or basic conditions. Another approach includes the use of aryne intermediates reacting with alkynyl sulfides to form the benzo[b]thiophene core .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity .

Comparison with Similar Compounds

  • 2-Methylbenzo[b]thiophene-3-carbaldehyde
  • 3-Methylbenzo[b]thiophene-2-carboxaldehyde
  • 4-Methoxybenzo[b]thiophene-3-carbaldehyde

Comparison: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both methoxy and methyl groups provides a distinct electronic environment, potentially enhancing its interactions with biological targets and its stability under various conditions .

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

4-methoxy-2-methyl-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C11H10O2S/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3

InChI Key

FEVJAIDEEAGWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2S1)OC)C=O

Origin of Product

United States

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